![molecular formula C8H15NS B1283944 1-Thia-4-azaspiro[4.5]decane CAS No. 177-07-1](/img/structure/B1283944.png)

1-Thia-4-azaspiro[4.5]decane

Descripción general

Descripción

1-Thia-4-azaspiro[4.5]decane is a chemical compound that has been studied for its potential applications in medicinal and pharmaceutical chemistry . It has been found that the thiazolidine ring system, which is a part of 1-Thia-4-azaspiro[4.5]decane, is integrated in important compounds with interesting applications in medicinal and pharmaceutical chemistry .

Synthesis Analysis

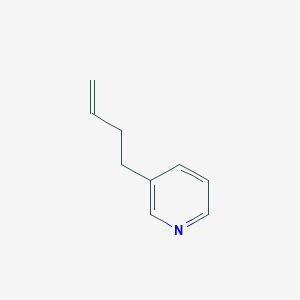

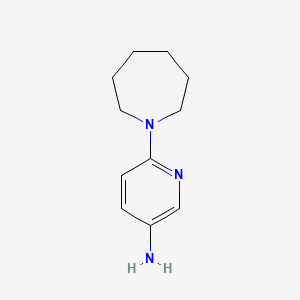

The synthesis of 1-Thia-4-azaspiro[4.5]decane involves a one-pot three-component reaction. This reaction involves the condensation of ketones, namely 4-methylcyclohexanone and cyclohexanone; aromatic amines, namely 4-bromoaniline or 4-fluoroaniline; and mercaptoacetic acid in dry benzene .

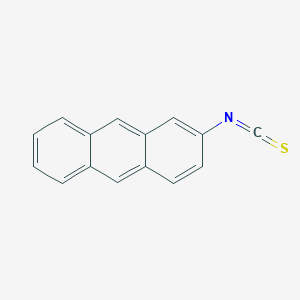

Molecular Structure Analysis

The molecular structure of 1-Thia-4-azaspiro[4.5]decane is characterized by a thiazolidine nucleus, which is described as a wonder moiety because of the wide spectrum of biological activities associated with its derivatives .

Chemical Reactions Analysis

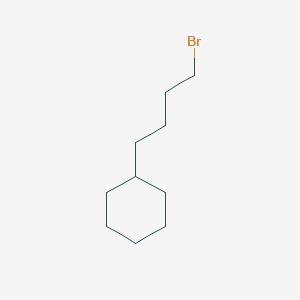

New 1-Thia-4-azaspiro[4.5]decane derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized. The thioglycoside derivatives of the synthesized (1,3,4-thiadiazolyl)thiaazaspiro[4.5]decane and thiazolopyrimidinethione compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides .

Aplicaciones Científicas De Investigación

Anticancer Activity

New 1-Thia-4-azaspiro[4.5]decane derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized. The anticancer activity of these synthesized compounds was studied against the cell culture of HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines. A number of compounds showed moderate to high inhibition activities .

Synthesis of Thiazolopyrimidine and 1,3,4-Thiadiazole Compounds

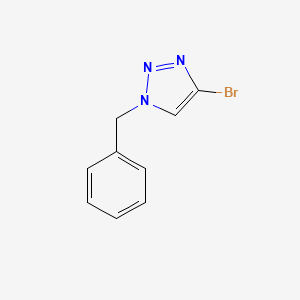

1-Thia-4-azaspiro[4.5]decane derivatives were used in the synthesis of thiazolopyrimidine and 1,3,4-thiadiazole compounds .

Synthesis of Thioglycoside Derivatives

The thioglycoside derivatives of the synthesized (1,3,4-thiadiazolyl)thiaazaspiro[4.5]decane and thiazolopyrimidinethione compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides .

Inhibition of Human Coronavirus Replication

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and tested for their activity against human coronavirus and influenza virus. Certain compounds demonstrated inhibitory effects on human coronavirus replication.

Anti-Ulcer Activity

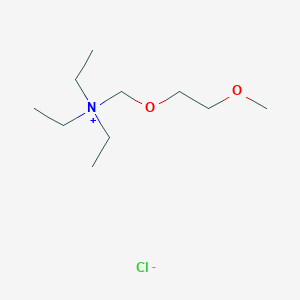

8-Benzyl-4-(3-morpholinopropyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one, a derivative of 1-Thia-4-azaspiro[4.5]decane, has been synthesized and studied for its anti-ulcer activity .

Synthesis of Spirocyclotriphosphazenes

1,4-Dioxa-8-azaspiro[4.5]decane was used in the synthesis of 1,4-dioxa-8-azaspiro[4.5]deca spirocyclotriphosphazenes .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 1-Thia-4-azaspiro[4.5]decane are cancer cells, specifically HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) cell lines . The compound shows moderate to high inhibition activities against these cell lines .

Mode of Action

The exact mode of action of 1-Thia-4-azaspiro[4It is known that the compound interacts with its targets, leading to the induction of apoptosis of cancer cells . This is a common mechanism of action for many chemotherapeutic agents .

Result of Action

The result of the action of 1-Thia-4-azaspiro[4.5]decane is the inhibition of growth in certain cancer cell lines . This is achieved through the induction of apoptosis, or programmed cell death .

Propiedades

IUPAC Name |

1-thia-4-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS/c1-2-4-8(5-3-1)9-6-7-10-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFXLTDEFZBBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556746 | |

| Record name | 1-Thia-4-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Thia-4-azaspiro[4.5]decane | |

CAS RN |

177-07-1 | |

| Record name | 1-Thia-4-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What biological activities have been investigated for 1-Thia-4-azaspiro[4.5]decane derivatives?

A1: Research has primarily focused on the anticancer potential of 1-Thia-4-azaspiro[4.5]decane derivatives. Specifically, these compounds have demonstrated moderate to high inhibitory activity against various cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) []. Additionally, certain derivatives have shown promise as activator protein-1 (AP-1) inhibitors []. AP-1 plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis, making it a potential target for cancer therapy.

Q2: How do 1-Thia-4-azaspiro[4.5]decane derivatives inhibit AP-1 activity?

A2: Studies suggest that these derivatives function as nonpeptidic small-molecule AP-1 inhibitors []. They are believed to bind to AP-1, preventing its interaction with DNA and subsequent transactivation activity []. This inhibition disrupts downstream signaling pathways regulated by AP-1, ultimately impacting cellular processes like proliferation and survival.

Q3: Has the structure of 1-Thia-4-azaspiro[4.5]decane been confirmed experimentally?

A3: Yes, the crystal structure of methyl (R)-4-(o-chlorobenzoyl)-1-thia-4-azaspiro[4.5]decane-3-carboxylate, a specific derivative, has been determined using X-ray crystallography []. This structural information provides valuable insights for understanding the molecule's interactions with biological targets and for designing new derivatives with improved activity.

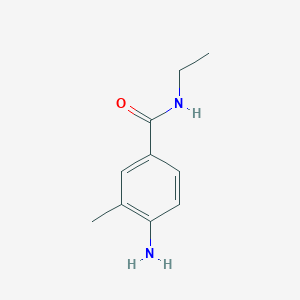

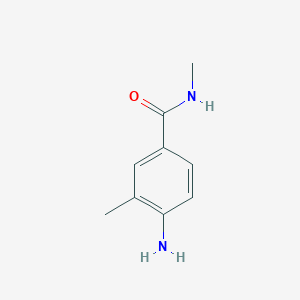

Q4: What modifications have been made to the 1-Thia-4-azaspiro[4.5]decane scaffold, and how do these impact biological activity?

A4: Researchers have explored various modifications to the core scaffold, including the introduction of thiazolopyrimidine and 1,3,4-thiadiazole rings []. Additionally, glycosylation reactions have been employed to synthesize thioglycoside derivatives []. These structural modifications influence the compounds' anticancer activity, likely by altering their physicochemical properties, target binding affinity, and cellular uptake.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B1283902.png)